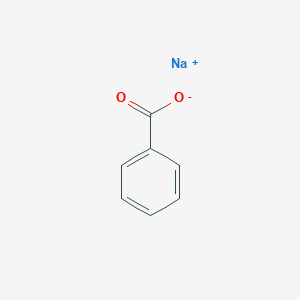

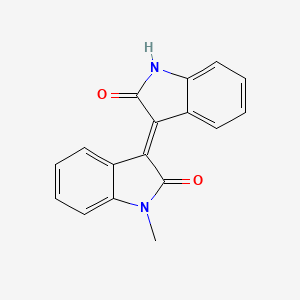

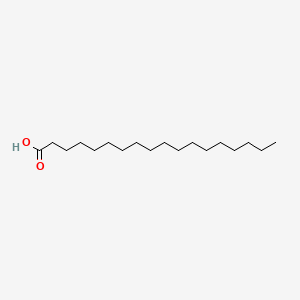

![molecular formula C23H23IN2 B7775985 Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide](/img/structure/B7775985.png)

Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide

Overview

Description

Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide is a useful research compound. Its molecular formula is C23H23IN2 and its molecular weight is 454.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Merocyanine Dye Synthesis :

- Dye Synthesis and Bactericidal Activity : The compound has been synthesized as a merocyanine dye and investigated for its structural properties using IR and UV spectral determination. Notably, one of the derivatives has shown high bactericidal activity against E.Coli, Staphylococcus Aureus, and Staphylococcus Albas (Abdel-Rahman & Khalil, 1978).

Nonlinear Optical Properties :

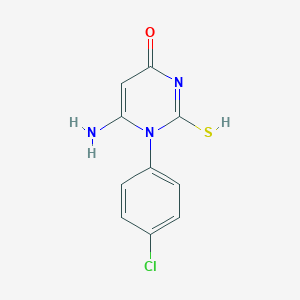

- Third-Order Nonlinear Optical Properties : A related compound, N-Ethyl quinolinium chromophore crystal 2-[2-(4-chloro-phenyl)-vinyl]-1-ethyl-quinolinium iodide (PCLQI), has been grown and studied for its third-order nonlinear optical properties. The crystal exhibits high nonlinearity determined through Z-scan techniques (Karthigha, Kalainathan, Hamada, Yamada, & Kondo, 2016).

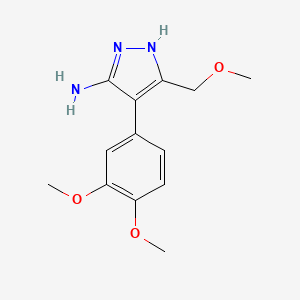

- Organic Quinolinium Derivative for Nonlinear Optics : Another derivative, 1-ethyl-2-[2-(3,4,5-trimethoxy-phenyl) vinyl]-quinolinium iodide, has been synthesized and its crystal grown, revealing promising third-order nonlinear optical properties, with high nonlinear susceptibility, which is beneficial for various optical applications (Karthigha, Krishnamoorthi, & Kalainathan, 2017).

Spectroscopic Studies and Applications :

- Fluorophore for Monitoring Polymerization : Novel N-ethyl-2-styrylquinolinum iodides have been explored as fluorophores for monitoring polymerization processes, demonstrating sensitivity to the nature of substituents introduced into the aromatic ring and significant increase in fluorescence intensity during polymerization (Bajorek, Kabatc, & Pa̧czkowski, 2009).

- Cyanine Dyes Electrochemical Properties : The compound has been part of a study involving cyanine dyes, where it's analyzed for its electrochemical properties, showing reversible redox reactions, and its potential in organized assemblies and as a component in viologen cyanine dye-systems (Königstein, Neumann-Spallart, & Bauer, 1998).

Chloride-Sensitive Fluorescent Indicators :

- A study produced fluorescent halide-sensitive quinolinium dyes, illustrating their utility in determining halide solution concentrations using Stern-Volmer kinetics. These dyes demonstrate improved sensitivity over other known compounds for measuring intracellular chloride levels (Geddes, Apperson, Karolin, & Birch, 2001).

Mechanism of Action

Target of Action

Decynium 22, a cationic derivative of quinoline, is a potent inhibitor of the Plasma Membrane Monoamine Transporter (PMAT) and all members of the Organic Cation Transporter (OCT) family in both human and rat cells . It has little effect on high-affinity monoamine transporters such as the dopamine transporter and norepinephrine transporter . It has been shown to have a very high affinity to organic cation transporters in a variety of species, including human, rat, and pig .

Mode of Action

Decynium 22 acts by blocking the uptake of neurotransmitters via its target transporters. It has been shown to block the uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP) via the OCT3 transporter in rat astrocytes . This inhibition of neurotransmitter uptake is a key aspect of its mode of action.

Biochemical Pathways

The primary biochemical pathway affected by Decynium 22 is the reuptake of neurotransmitters, particularly serotonin. Serotonin is primarily taken up by the 5-HT transporter (SERT), although it is also taken up by auxiliary transporters, known as “uptake 2”, which include OCT and PMAT . By inhibiting these transporters, Decynium 22 disrupts the normal reuptake process, leading to increased extracellular serotonin levels .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Decynium 22 are not readily available, its solubility in DMSO is reported to be 4.54 mg/ml , which may influence its bioavailability

Result of Action

The primary result of Decynium 22’s action is an increase in extracellular serotonin in the brain. This has been investigated for its potential role in neuropharmacology research, particularly in relation to psychiatric disorders characterized by social impairment, such as schizophrenia and depression . When used in conjunction with Selective Serotonin Reuptake Inhibitors (SSRIs), Decynium 22 has been shown to enhance the effects of SSRIs to inhibit serotonin clearance .

properties

IUPAC Name |

1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYRVMSXMHEDTL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

977-96-8 | |

| Record name | Pseudoisocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=977-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary targets of Decynium 22 in the context of neurotransmitter transport?

A1: Decynium 22 exhibits inhibitory effects on several organic cation transporters (OCT1, OCT2, and OCT3) and the plasma membrane monoamine transporter (PMAT). [ [] ] These transporters are involved in the uptake and clearance of various neurotransmitters, including serotonin, dopamine, and norepinephrine. [ [], [] ]

Q2: How does Decynium 22's interaction with OCT3 impact serotonin levels in the brain?

A2: Studies using mice with reduced serotonin transporter (SERT) function, either through genetic modification or pharmacological inhibition, have shown that Decynium 22 significantly reduces serotonin clearance. [ [], [] ] This suggests that OCT3 plays a compensatory role in serotonin uptake, particularly when SERT function is compromised. [ [] ]

Q3: Does Decynium 22 impact dopamine transport?

A3: Research suggests that while Decynium 22 has a limited direct effect on the dopamine transporter (DAT), it can influence dopamine levels indirectly by inhibiting PMAT, which exhibits a high affinity for dopamine. [ [], [] ] This effect appears to be more pronounced in females, suggesting a potential sex-dependent role for PMAT in dopamine regulation. [ [] ]

Q4: What is the significance of Decynium 22's effect on corticosterone-sensitive transporters?

A4: Decynium 22, similar to corticosterone, can inhibit OCT3. [ [], [], [] ] This suggests potential interaction between these two compounds in modulating neurotransmitter levels. [ [] ] For instance, chronic amphetamine use appears to increase OCT3 expression in the ventral hippocampus, potentially influencing stress-induced serotonin release. This effect can be countered by Decynium 22. [ [] ]

Q5: Does Decynium 22 affect acetylcholine transport in the brain?

A5: Interestingly, research suggests that Decynium 22, unlike its effects on other neurotransmitter systems, does not significantly inhibit acetylcholine uptake in rat cerebral cortex. [ [] ] This finding indicates the presence of a distinct, yet to be fully characterized, acetylcholine transport system in the brain that differs from the typical OCTs and PMAT. [ [] ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

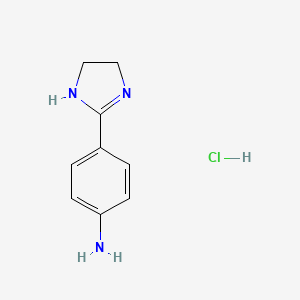

![4-[(Z)-2-quinolin-4-ylethenyl]phenol](/img/structure/B7775957.png)

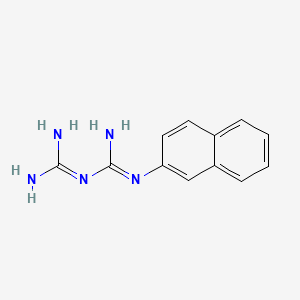

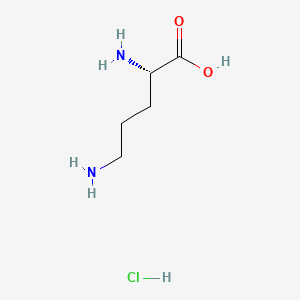

![(2S)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B7775970.png)

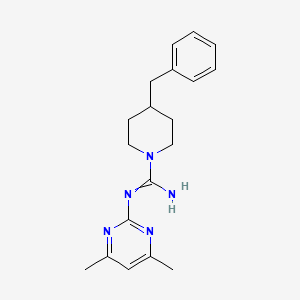

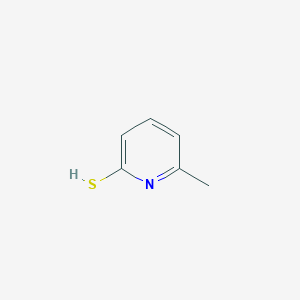

![Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide](/img/structure/B7775981.png)